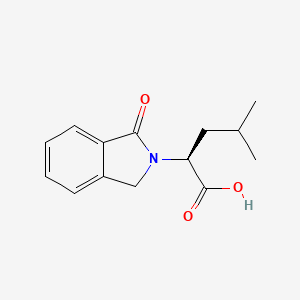

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid

Beschreibung

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoindolinone moiety, which is known for its bioactivity and presence in several natural products and synthetic molecules .

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKXGYIYIKDCSB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid can be achieved through various methods. One common approach involves the use of palladium-catalyzed C(sp2)–H activation/olefination reactions. Another approach involves biocatalysis, which offers high enantio-, chemo-, and regio-selectivity, making it an attractive option for producing chiral intermediates .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of biocatalysis in industrial settings is becoming increasingly popular due to its environmentally friendly nature and ability to produce complex molecules under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C(sp2)–H activation, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential to modulate biological pathways and its role in cellular processes.

Wirkmechanismus

The mechanism of action of (S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit caspase activity, thereby reducing oxidative stress-induced apoptosis in human dermal papilla cells. This effect is mediated through the modulation of the Wnt/β-catenin pathway and the Akt/mTOR/p70S6K signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pagoclone: An anxiolytic drug with a similar isoindolinone structure.

Indoprofen: An anti-inflammatory drug that also contains an isoindolinone moiety.

Lenalidomide: A drug used to treat multiple myeloma, featuring a similar structural motif.

Uniqueness

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid stands out due to its specific chiral configuration and its ability to modulate multiple biological pathways. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.